

Technical Guide: S-(4-Nitrophenyl)thiohydroxylamine – Structural Chemistry & Reactivity Profile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	S-(4-Nitrophenyl)thiohydroxylamine
CAS No.:	5147-64-8
Cat. No.:	B3191041

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Executive Summary & Chemical Identity

S-(4-Nitrophenyl)thiohydroxylamine (also known as 4-nitrobenzenesulfenamide) represents a critical class of primary sulfenamides (R-S-NH₂). Unlike their sulfonamide counterparts (R-SO₂-NH₂), sulfenamides possess a labile S–N bond where the sulfur atom is in the +2 oxidation state (divalent).

In chemical biology and drug development, this molecule serves two primary functions:

- **Electrophilic Sulfenylating Agent:** It transfers the 4-nitrophenylthio (ArS-) moiety to nucleophilic cysteine residues, forming mixed disulfides.
- **Reactive Sulfur Species (RSS) Precursor:** It acts as a mechanistic probe for studying thiol-dependent decomposition pathways that may generate hydrogen sulfide (H₂S) or persulfides under specific physiological conditions.

Chemical Descriptors

Property	Value
IUPAC Name	4-Nitrobenzenesulfenamide
Common Name	S-(4-Nitrophenyl)thiohydroxylamine
CAS Registry Number	5147-64-8
Molecular Formula	C ₆ H ₆ N ₂ O ₂ S
Molecular Weight	170.19 g/mol
Appearance	Yellow crystalline solid
S-N Bond Length	~1.68 Å (Typical for sulfenamides)
Electronic Character	Highly electrophilic sulfur due to p-NO ₂ group

Structural Analysis & Electronic Properties

The Electrophilic Sulfur Center

The reactivity of **S-(4-Nitrophenyl)thiohydroxylamine** is dictated by the 4-nitro group on the aromatic ring. The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).

- **Effect on Sulfur:** The EWG pulls electron density away from the sulfur atom, making it significantly more electrophilic than in unsubstituted benzenesulfenamide.
- **Effect on the S-N Bond:** The polarization weakens the S-N bond, facilitating nucleophilic attack at the sulfur atom. The amino group (-NH₂) acts as a leaving group (as ammonia, NH₃) upon reaction with thiols.

Stability & Decomposition

Primary sulfenamides are generally less stable than secondary or tertiary variants. However, the p-nitro substituent imparts thermal stability by reducing the basicity of the sulfur, thereby inhibiting self-condensation reactions.

- **Thermal Stability:** Stable at room temperature when stored under inert atmosphere.

- Hydrolytic Stability: Slowly hydrolyzes in moisture to form the disulfide and thiosulfinate species.

Synthesis Protocol

Note: This protocol involves the handling of sulfenyl chlorides, which are corrosive and moisture-sensitive. All steps must be performed under an inert atmosphere (N₂ or Ar).

Retrosynthetic Analysis

The most reliable route involves the nucleophilic substitution of 4-nitrobenzenesulfenyl chloride with ammonia.

Pathway: Bis(4-nitrophenyl)disulfide

4-Nitrobenzenesulfenyl Chloride

S-(4-Nitrophenyl)thiohydroxylamine

Step-by-Step Methodology

Phase 1: Generation of Sulfenyl Chloride

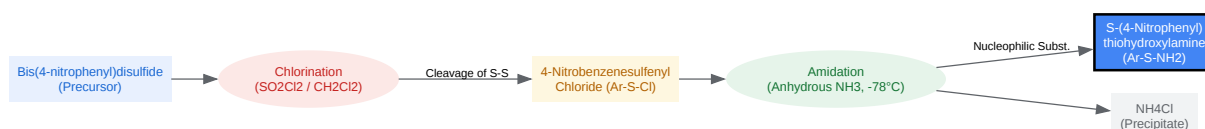
- Reagents: Bis(4-nitrophenyl)disulfide (10 mmol), Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂), Anhydrous CH₂Cl₂ (Dichloromethane).
- Procedure:
 - Suspend the disulfide in anhydrous CH₂Cl₂ at 0°C.
 - Add SO₂Cl₂ (1.05 equiv) dropwise.
 - Stir for 1-2 hours at room temperature. The solution will turn a deep orange/red, indicating the formation of 4-nitrobenzenesulfenyl chloride (ArSCl).
 - Critical Check: Ensure complete consumption of disulfide by TLC (non-polar eluent).

Phase 2: Amidation (Formation of S-N Bond)

- Reagents: Anhydrous Ammonia (NH₃) gas or saturated solution in ether/dioxane.

- Procedure:
 - Cool the ArSCl solution to -78°C (dry ice/acetone bath) to suppress side reactions (disulfide formation).
 - Bubble anhydrous NH₃ gas into the solution slowly, or add excess ammonia solution.
 - A white precipitate of Ammonium Chloride (NH₄Cl) will form immediately.
 - Reaction: $\text{Ar-S-Cl} + 2 \text{NH}_3 \rightarrow \text{Ar-S-NH}_2 + \text{NH}_4\text{Cl}$
- Workup:
 - Filter off the NH₄Cl solid.
 - Evaporate the solvent under reduced pressure (keep temperature < 30°C).
 - Recrystallization: Purify the yellow residue using Benzene/Petroleum Ether or CH₂Cl₂/Hexane.

Synthesis Workflow Diagram (Graphviz)



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Caption: Synthetic route converting the disulfide precursor to the target sulfenamide via a reactive sulfonyl chloride intermediate.^{[1][2][3][4]}

Reactivity & Biological Applications^{[2][4][6][7]} Thiol-Disulfide Exchange (S-Thiolation)

The most biologically relevant reaction of **S-(4-nitrophenyl)thiohydroxylamine** is its interaction with free thiols (R-SH), such as cysteine or glutathione (GSH).

- Mechanism: The nucleophilic thiol attacks the electrophilic sulfur of the sulfenamide.
- Leaving Group: Ammonia (NH₃) is released.
- Product: A mixed disulfide (Ar-S-S-R).

Reaction Equation:

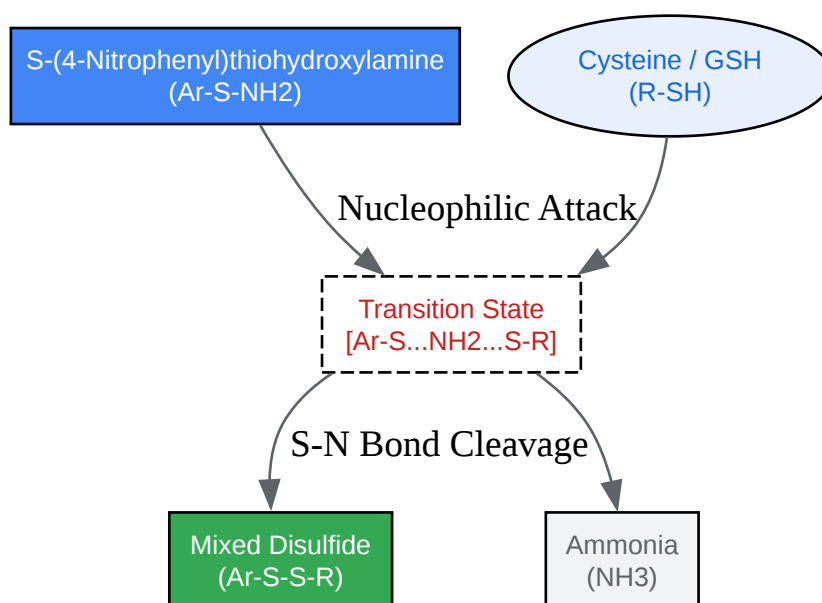
This reaction is rapid due to the high leaving group ability of ammonia compared to a thiolate, and the electrophilicity of the nitro-substituted sulfur. This makes the molecule a potent inhibitor of cysteine proteases by "capping" the active site cysteine.

H₂S Donor Potential

While not a direct H₂S releaser like sulfide salts, this molecule participates in pathways that can generate H₂S in the presence of excess thiols:

- Step 1: Formation of Disulfide (as above).
- Step 2: If the resulting disulfide reacts with another equivalent of thiol (trans-sulfuration), it releases 4-nitrothiophenol.
- Step 3: 4-Nitrothiophenol (pKa ~4.5) is acidic and can participate in further redox cycling or enzymatic metabolism to release inorganic sulfur.

Reactivity Pathway Diagram



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Caption: Mechanism of S-thiolation where the sulfenamide acts as a sulfenyl donor to biological thiols.

Experimental Properties Data

Parameter	Data	Source/Note
Melting Point	105 - 107 °C	Decomposes upon melting
Solubility	Soluble in CH ₂ Cl ₂ , CHCl ₃ , DMSO. Insoluble in water.	Use DMSO for biological stock solutions.
pKa (Conj. Acid)	~2 - 3 (Estimated for Ar-S-NH ₃ ⁺)	Protonation occurs at Nitrogen.
Storage	-20°C, Desiccated, Inert Gas	Moisture sensitive.
Toxicity	Irritant; Potential H ₂ S/NO donor characteristics.	Handle with standard PPE.

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- To cite this document: BenchChem. [Technical Guide: S-(4-Nitrophenyl)thiohydroxylamine – Structural Chemistry & Reactivity Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3191041/docs#technical-guide-s-4-nitrophenyl-thiohydroxylamine-structural-chemistry-reactivity-profile\]](https://www.benchchem.com/product/b3191041/docs#technical-guide-s-4-nitrophenyl-thiohydroxylamine-structural-chemistry-reactivity-profile)

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